molecular formula C12H9NO B1352256 2-Methyl-5-phenylfuran-3-carbonitrile CAS No. 382167-57-9

2-Methyl-5-phenylfuran-3-carbonitrile

Cat. No. B1352256
CAS RN: 382167-57-9
M. Wt: 183.21 g/mol
InChI Key: NNQFNQXAGPIWAQ-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylfuran-3-carbonitrile (MPFC) is an organic compound that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. MPFC is a highly versatile molecule that can be used in a variety of ways to synthesize a variety of molecules and compounds. It has been studied for its potential as a drug lead molecule, as well as for its potential as a starting material for the synthesis of other compounds.

Scientific Research Applications

Acid-mediated Cyclization

A study by Watanuki et al. (2004) demonstrated the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile to 2-amino-4-methyl-5-phenylfuran-3-carbonitrile under acidic conditions. This mild approach allows for the synthesis of 2-amino-4-methyl-5-phenylfuran-3-carbonitriles with various functional groups, expanding the utility of this compound in organic synthesis (Watanuki et al., 2004).

Synthesis of Dihydrofuran Carbonitrile Derivatives

Rajni Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showing coordinated compliance of chloro-methyl and bromo-methyl exchange rules. This work highlights the structural versatility and potential for further functionalization of furan carbonitrile derivatives (Rajni Swamy et al., 2020).

Corrosion Inhibition

Verma et al. (2015) investigated 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic conditions. The study found significant inhibition efficiency, suggesting potential applications in protecting metal surfaces from corrosion (Verma et al., 2015).

Oxidative Cyclizations

Yılmaz et al. (2005) described the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations, illustrating the compound's utility in constructing complex heterocyclic structures (Yılmaz et al., 2005).

Adsorption Properties and Corrosion Inhibition

A study by Abdel Hameed et al. (2020) explored the corrosion inhibition and adsorption properties of heterocyclic derivatives, including pyrazole-4-carbonitrile, on steel surfaces. The compounds showed promising results in corrosion protection, highlighting their potential as corrosion inhibitors (Abdel Hameed et al., 2020).

properties

IUPAC Name

2-methyl-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQFNQXAGPIWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409330
Record name 2-methyl-5-phenylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylfuran-3-carbonitrile

CAS RN

382167-57-9
Record name 2-methyl-5-phenylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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